5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrimidine ring substituted with a hydroxy-nitrobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 1,3-dimethylbarbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH₄)
Substitution: Electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydroxy and nitro groups may play a role in its biological activity by interacting with enzymes or receptors, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(3-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(2-hydroxy-4-nitrobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of both hydroxy and nitro groups in 5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other related compounds.
Properties
Molecular Formula |
C13H11N3O6 |
---|---|
Molecular Weight |
305.24g/mol |
IUPAC Name |
5-[(2-hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H11N3O6/c1-14-11(18)8(12(19)15(2)13(14)20)6-7-4-3-5-9(10(7)17)16(21)22/h3-6,17H,1-2H3 |
InChI Key |
KURIIINSLPHNFD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C(=O)N(C1=O)C |
Origin of Product |
United States |
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